molecular formula C10H11ClFN3O B1450544 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-66-4

1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B1450544
M. Wt: 243.66 g/mol
InChI Key: FZSBHALUMAXFIU-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C10H11ClFN3O and a molecular weight of 243.6652432 . It is listed under the CAS number 1431963-66-4 .


Molecular Structure Analysis

The molecular structure of “1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” consists of a pyrazol ring attached to a fluorophenoxy group via a methylene bridge . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the available information.

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of pyrazole derivatives, including studies on their structural properties through methods such as X-Ray crystallography, FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, and mass spectroscopy. These studies provide insights into the molecular structure and potential interactions of these compounds, laying the groundwork for further biological activity exploration (Titi et al., 2020).

Biological Activities

The investigation into the biological activities of pyrazole derivatives has shown promising results in several areas:

  • Antitumor Activities : Certain pyrazole derivatives have been identified to possess antitumor properties against breast cancer, showcasing their potential as therapeutic agents in cancer treatment (Titi et al., 2020).
  • Antimicrobial and Antibacterial Properties : The antibacterial and antifungal activities of pyrazole Schiff bases have been explored, indicating their potential as antibacterial agents. This includes their ability to inhibit the growth of C. albicans and Gram-negative bacteria, suggesting their applicability in addressing infectious diseases (Feng et al., 2018).

Application in Drug Development

The exploration of pyrazole derivatives in drug development has been notable, particularly in the synthesis of compounds with potential antipsychotic properties. This includes the development of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating a potential role in the treatment of psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

properties

IUPAC Name

1-[(2-fluorophenoxy)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14;/h1-6H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSBHALUMAXFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C=N2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
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1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Reactant of Route 4
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Reactant of Route 5
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

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